molecular formula C19H13N3OS B389258 2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one

2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one

Cat. No.: B389258
M. Wt: 331.4g/mol
InChI Key: OEPHVHXEGGJZBR-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex heterocyclic compound that combines the structural features of indole, thiazole, and benzimidazole. These structural motifs are known for their significant biological activities and are commonly found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with 2-aminobenzimidazole and a thiazole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt viral replication by targeting viral proteins .

Properties

Molecular Formula

C19H13N3OS

Molecular Weight

331.4g/mol

IUPAC Name

(2E)-2-[(1-methylindol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C19H13N3OS/c1-21-11-12(13-6-2-4-8-15(13)21)10-17-18(23)22-16-9-5-3-7-14(16)20-19(22)24-17/h2-11H,1H3/b17-10+

InChI Key

OEPHVHXEGGJZBR-LICLKQGHSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3

SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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